molecular formula C7H7FIN B12322968 3-Fluoro-4-iodo-N-methylaniline

3-Fluoro-4-iodo-N-methylaniline

Cat. No.: B12322968
M. Wt: 251.04 g/mol
InChI Key: KOVCGAQLFJQQJG-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom at the third position, an iodine atom at the fourth position, and a methyl group attached to the nitrogen atom of the aniline structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H7FIN

Molecular Weight

251.04 g/mol

IUPAC Name

3-fluoro-4-iodo-N-methylaniline

InChI

InChI=1S/C7H7FIN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3

InChI Key

KOVCGAQLFJQQJG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-N-methylaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by nucleophilic substitution reactions. For instance, starting with 4-iodoaniline, a fluorination reaction can be carried out using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-4-iodo-N-methylaniline may involve large-scale halogenation and substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-iodo-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to replace the iodine atom with other nucleophiles like cyanide, thiol, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst (H2/Pd)

    Substitution: Sodium cyanide (NaCN), thiourea (NH2CSNH2), ammonia (NH3)

Major Products Formed:

  • Quinones, nitroso derivatives, amine derivatives, and substituted anilines.

Scientific Research Applications

3-Fluoro-4-iodo-N-methylaniline finds extensive use in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-N-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

    3-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.

    4-Iodoaniline: Contains an iodine atom but lacks the fluorine and methyl groups, leading to distinct chemical behavior.

    3-Iodo-4-methylaniline: Similar structure but lacks the fluorine atom, affecting its chemical properties and uses.

Uniqueness: 3-Fluoro-4-iodo-N-methylaniline stands out due to the combined presence of fluorine, iodine, and methyl groups, which impart unique electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.

Biological Activity

3-Fluoro-4-iodo-N-methylaniline is an aromatic amine characterized by its unique molecular structure, which includes a fluorine atom at the meta position and an iodine atom at the para position of the benzene ring. This compound has garnered interest due to its potential biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The compound's molecular formula is C7H7FINC_7H_7FIN with a molecular weight of approximately 251.04 g/mol. The presence of halogen substituents (fluorine and iodine) significantly influences its reactivity, binding affinity, and interaction with biological targets. This unique arrangement allows for potential hydrogen bonding and halogen bonding interactions, which are crucial for its biological activity.

Research indicates that 3-Fluoro-4-iodo-N-methylaniline may interact with various biomolecules, including proteins and nucleic acids. The halogen atoms can enhance the compound's reactivity and selectivity towards specific biological targets. Preliminary studies suggest that the compound could influence cellular pathways, potentially affecting enzyme activity and metabolic processes in exposed organisms.

Case Studies and Research Findings

  • Antioxidant Activity : In a study evaluating antioxidant properties, compounds structurally similar to 3-Fluoro-4-iodo-N-methylaniline demonstrated significant free radical scavenging abilities. This suggests that 3-Fluoro-4-iodo-N-methylaniline may possess similar properties, warranting further investigation into its potential therapeutic applications in oxidative stress-related conditions .
  • Toxicological Assessments : Research has highlighted the compound's role as a biomarker in toxicity assessments. Studies involving soil organisms have shown that exposure to this compound leads to biochemical changes indicative of toxic action, contributing to understanding its environmental impact and safety profile.
  • Pharmacological Potential : The unique substitution pattern of 3-Fluoro-4-iodo-N-methylaniline suggests potential applications in drug design. Ongoing investigations are exploring its efficacy against various diseases, particularly those where halogenated compounds have shown promise .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-Fluoro-4-iodo-N-methylaniline, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
3-Fluoro-4-methylanilineLacks iodine; only contains fluorine and methyl groupsReduced reactivity compared to 3-Fluoro-4-iodo-N-methylaniline
3-Iodo-4-methylanilineContains iodine but lacks fluorineDifferent reactivity profile due to absence of fluorine
2-Fluoro-4-methylanilineDifferent substitution pattern on the benzene ringAlters electronic properties affecting reactivity

The presence of both fluorine and iodine in 3-Fluoro-4-iodo-N-methylaniline enhances its utility in organic synthesis and biological research compared to its analogs.

Future Directions in Research

Further studies are needed to elucidate the specific mechanisms through which 3-Fluoro-4-iodo-N-methylaniline interacts with biological systems. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the compound's pharmacokinetics and pharmacodynamics.
  • Molecular Docking Studies : Utilizing computational methods to predict binding affinities with various biological targets.
  • Environmental Impact Assessments : Investigating the ecological effects of this compound on various organisms to evaluate its safety profile.

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